Methyl 5-bromo-2-fluoro-4-methylbenzoate

Medicinal Chemistry Organic Synthesis Process Chemistry

Researchers requiring sequential, chemoselective aromatic functionalization face limited options with monohalogenated building blocks. Methyl 5-bromo-2-fluoro-4-methylbenzoate (CAS 478374-76-4) uniquely addresses this challenge via its ortho-bromo/fluoro pairing: • C5 aryl bromide: efficient Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling; C2 fluorine remains inert, enabling orthogonal SNAr diversification with amines/alkoxides. • Methyl ester: modifiable carbonyl handle for hydrolysis/amide coupling. • Validated precursor for antidiabetic tricyclic chemotypes and PET radiolabeling. Supplied with full analytical documentation (HPLC, NMR) for rapid procurement.

Molecular Formula C9H8BrFO2
Molecular Weight 247.06 g/mol
CAS No. 478374-76-4
Cat. No. B1603334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2-fluoro-4-methylbenzoate
CAS478374-76-4
Molecular FormulaC9H8BrFO2
Molecular Weight247.06 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)C(=O)OC)F
InChIInChI=1S/C9H8BrFO2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,1-2H3
InChIKeyHXRZJJNEXLYOBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-bromo-2-fluoro-4-methylbenzoate: Product Overview


Methyl 5-bromo-2-fluoro-4-methylbenzoate (CAS 478374-76-4) is a densely functionalized, polysubstituted aromatic ester with the molecular formula C₉H₈BrFO₂ and a molecular weight of 247.06 g/mol . As a crystalline solid, it is characterized by a predicted density of 1.5±0.1 g/cm³, a boiling point of 276.9±40.0 °C at 760 mmHg, and a flash point of 121.2±27.3 °C . The compound serves as a critical intermediate in the synthesis of complex molecules, particularly where its unique juxtaposition of bromine and fluorine substituents facilitates highly chemoselective transition metal-catalyzed cross-coupling reactions, enabling the sequential construction of molecular complexity around the aromatic core .

Methyl 5-bromo-2-fluoro-4-methylbenzoate: Substitution Alert


The specific and non-interchangeable synthetic utility of Methyl 5-bromo-2-fluoro-4-methylbenzoate (CAS 478374-76-4) arises from the combination of its 5-bromo and 2-fluoro substituents on the same electron-rich methylbenzoate core . This ortho-halogen pairing creates a differentiated reactivity profile. The aryl bromide is highly reactive in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings under standard conditions, while the ortho-fluorine is largely inert in these transformations, allowing for a second, orthogonal functionalization via nucleophilic aromatic substitution (SNAr) [1]. In contrast, a simple analog like Methyl 2-fluoro-4-methylbenzoate (CAS 74733-29-2) lacks the bromide handle entirely, rendering it incapable of the initial cross-coupling step, while a generic bromobenzoate without the ortho-fluorine would be unable to participate in subsequent SNAr-based diversification . The methyl ester provides a modifiable carbonyl handle. Generic substitution would result in a different functional group pattern, precluding access to the specific regioisomeric arrays required for defined structure-activity relationship (SAR) exploration or final target compound synthesis .

Methyl 5-bromo-2-fluoro-4-methylbenzoate: Comparative Evidence


Density & Boiling Point vs. Non-Brominated Analog

The presence of a bromine atom in Methyl 5-bromo-2-fluoro-4-methylbenzoate (MW 247.06 g/mol) confers a significantly higher molecular weight and density compared to its non-brominated analog Methyl 2-fluoro-4-methylbenzoate (CAS 74733-29-2, MW 168.16 g/mol) [1]. This structural difference translates directly to quantifiable differences in physical properties: the brominated target compound exhibits a predicted density of 1.5±0.1 g/cm³ and a boiling point of 276.9±40.0 °C, whereas the non-brominated analog has a density of 1.138 g/cm³ and a boiling point of 226.8 °C at 760 mmHg [2]. These differences are critical for process chemistry, affecting solvent selection, workup procedures (e.g., liquid-liquid extraction efficiency), and purification logistics.

Medicinal Chemistry Organic Synthesis Process Chemistry

GHS Hazard Profile vs. Non-Brominated Analog

The introduction of a bromine atom also modifies the safety profile of the molecule. Methyl 5-bromo-2-fluoro-4-methylbenzoate is classified with GHS07 (Harmful/Irritant) and carries specific hazard statements (H302, H315, H319, H335) indicating acute toxicity if swallowed, skin and eye irritation, and respiratory irritation . In contrast, its non-brominated analog, Methyl 2-fluoro-4-methylbenzoate, also carries H302, H315, and H319 statements but lacks the H335 (respiratory irritation) classification [1]. The presence of H335 for the target compound necessitates enhanced engineering controls (e.g., fume hood use) and respiratory protection measures that may not be as strictly mandated for the non-brominated version, a key logistical consideration for laboratory procurement and handling protocols.

Medicinal Chemistry Safety Compliance Lab Operations

Orthogonal Synthetic Utility vs. Non-Brominated Precursor

The synthetic value of Methyl 5-bromo-2-fluoro-4-methylbenzoate is demonstrated by its use as a reactant in a productive radical benzylic bromination to yield methyl 5-bromo-4-(dibromomethyl)-2-fluorobenzoate in 95% yield, a reaction cited in a patent for antidiabetic tricyclic compounds [1][2]. The non-brominated analog, Methyl 2-fluoro-4-methylbenzoate, can undergo benzylic bromination with NBS to install a bromomethyl group , but the starting material in the 95% yield sequence is already an aryl bromide. The target compound thus enables a sequential diversification strategy: an initial Suzuki-Miyaura coupling at the C5 aryl bromide position, followed by a radical benzylic bromination of the C4 methyl group to install a third functional handle, a sequence impossible from a simple non-brominated benzoate.

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Methyl 5-bromo-2-fluoro-4-methylbenzoate: Key Applications


Sequential Orthogonal Functionalization for SAR Exploration

For medicinal chemistry projects requiring the construction of highly substituted aromatic cores, this compound is an ideal building block. The C5 aryl bromide is primed for a first-stage palladium-catalyzed Suzuki-Miyaura coupling with an aryl or heteroaryl boronic acid, leveraging the well-established reactivity of aryl bromides [1]. Following this, the ortho-fluorine can be displaced in a second, orthogonal step via nucleophilic aromatic substitution (SNAr) with an amine or alkoxide nucleophile. The methyl ester can then be hydrolyzed to the carboxylic acid for further amide coupling or kept as a metabolically stable group . This sequential strategy is not possible with non-brominated or non-fluorinated analogs, making this specific compound uniquely valuable for exploring diverse SAR around a common core.

PET Tracer and Radioligand Precursor

The compound's structure makes it a suitable precursor for the synthesis of radiolabeled molecules, particularly for Positron Emission Tomography (PET) [1]. The methyl ester group is a versatile handle for late-stage functionalization, and the aryl bromide can participate in cross-coupling reactions to introduce a boronic ester, which can then be used to install a radionuclide such as carbon-11 (¹¹C) via a methylation strategy. The presence of the fluorine atom allows for potential ¹⁸F-labeling via SNAr or other radiochemical methods, while the robust synthetic sequence documented in the literature supports a reliable route to advanced intermediates. The compound's well-defined physical properties and hazard profile are also essential for compliance in radiochemistry cleanroom environments.

Polycyclic Pharmaceutical Scaffold Intermediate

The compound is a documented building block for generating tricyclic systems with potential antidiabetic activity [1]. The high-yielding (95%) benzylic bromination of the 4-methyl group provides a reactive dibromomethyl intermediate that can be used to annulate a second heterocyclic ring onto the benzene core [1]. This specific transformation highlights its utility in constructing complex, three-dimensional drug-like molecules. Researchers engaged in the development of novel antidiabetic, anti-obesity, or anti-arteriosclerosis agents [1] would find this compound a strategic starting point, as it offers a validated entry into a specific chemotype that is not accessible from simpler benzoate building blocks.

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